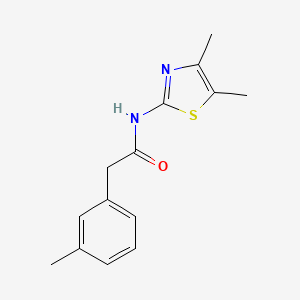
N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide, also known as MMPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMPE is a diamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has also been found to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death. N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has also been found to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has several advantages for laboratory experiments, including its high purity and stability, as well as its ability to inhibit various enzymes and receptors. However, N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide also has some limitations, including its low solubility in water and its potential toxicity to cells and tissues.
Future Directions
There are several potential future directions for scientific research on N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide, including:
1. Further investigation of its antitumor activity and potential as a cancer therapy.
2. Development of N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide-based materials for use as corrosion inhibitors in various industries.
3. Investigation of its potential as a pesticide for use in agriculture and pest control.
4. Study of its effects on other enzymes and receptors to better understand its mechanism of action.
5. Development of N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide analogs with improved solubility and reduced toxicity.
In conclusion, N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Further research is needed to fully understand its mechanism of action and potential uses, but N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has shown promise as an antitumor agent, corrosion inhibitor, and pesticide, among other potential applications.
Synthesis Methods
N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide can be synthesized through various methods, including the reaction of 2-methylphenyl isocyanate with 2-methoxyethylamine, or the reaction of 2-methylphenyl isocyanate with N-methoxyethyl-N-methylamine. The product is then purified through recrystallization or column chromatography. The purity of N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has been investigated for its potential as an antitumor agent, as it has been found to inhibit the growth of various cancer cell lines. In materials science, N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has been studied for its potential as a corrosion inhibitor, as it has been found to reduce the corrosion rate of various metals. In environmental science, N-(2-methoxyethyl)-N'-(2-methylphenyl)ethanediamide has been investigated for its potential as a pesticide, as it has been found to have insecticidal activity against various pests.
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-3-4-6-10(9)14-12(16)11(15)13-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGTUCUMTSPSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5488684.png)
![16-acetyl-13-[4-(benzyloxy)benzylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5488695.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5488701.png)
![6-methoxy-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5488706.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5488722.png)
![5-chloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5488723.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5488730.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methylbenzamide](/img/structure/B5488738.png)
![N-(2-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B5488742.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5488746.png)
![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5488770.png)
